Vofopitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-emetic Effects (Nausea and Vomiting Prevention)

One of the primary areas of research for Vofopitant is its potential to prevent nausea and vomiting (CINV) (). It works by blocking a specific receptor in the body called the neurokinin-1 (NK-1) receptor. This receptor plays a role in the signaling pathways that trigger nausea and vomiting. Studies have shown that Vofopitant, when used alone or in combination with other antiemetics, can be effective in preventing CINV in patients undergoing chemotherapy or surgery ().

Pain Management

Vofopitant's ability to block the NK-1 receptor is also being explored for its potential role in pain management. Substance P, a neuropeptide that binds to the NK-1 receptor, is involved in pain signaling. Therefore, Vofopitant may help to reduce pain by blocking this pathway. While research is ongoing, some studies suggest Vofopitant might be beneficial in managing chronic pain conditions ().

Vofopitant, also known as GR205171, is a small molecule drug classified as a neurokinin 1 receptor antagonist. It is primarily designed to mitigate the effects of substance P, a neuropeptide involved in pain perception and emotional responses. Vofopitant has been explored for various therapeutic applications, including the treatment of post-traumatic stress disorder, primary insomnia, and sleep initiation and maintenance disorders. Although it exhibits antiemetic properties similar to other neurokinin 1 antagonists, its development has not progressed to market approval due to insufficient efficacy in clinical trials .

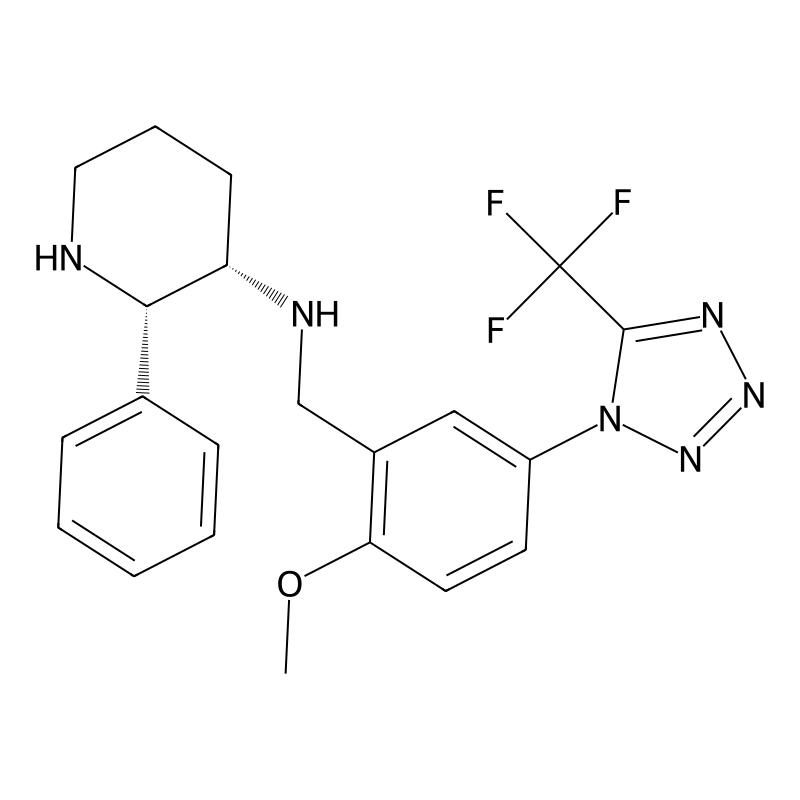

Chemical Properties- Chemical Formula: C21H23F3N6O

- Molar Mass: 432.451 g/mol

- CAS Number: 168266-90-8

- IUPAC Name: (2S,3S)-N-({2-methoxy-5-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}methyl)-2-phenylpiperidin-3-amine

- Structural Features: Vofopitant contains a piperidine ring and a tetrazole moiety, contributing to its unique pharmacological profile .

Vofopitant works by blocking the neurokinin-1 receptor (NK1R) []. NK1R is a G protein-coupled receptor involved in various physiological processes, including pain perception, nausea, and anxiety. By binding to NK1R, Vofopitant prevents the binding of its natural ligand, substance P, thereby modulating these processes [].

In animal studies, Vofopitant demonstrated anxiolytic effects, possibly due to its interaction with NK1R in brain regions associated with anxiety [].

- Potential for nausea and vomiting due to their antiemetic effects.

- Potential for central nervous system side effects like dizziness and drowsiness.

- Reduction Reactions: Involving the addition of hydrogen or removal of oxygen, often facilitated by reducing agents like lithium aluminum hydride.

- Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions that can modify the compound's activity or solubility.

- Hydrolysis: The compound may react with water under certain conditions, leading to the breakdown of specific functional groups.

Vofopitant acts primarily as an antagonist at the neurokinin 1 receptor. This action results in several biological effects:

- Antiemetic Effects: It helps reduce nausea and vomiting by blocking the action of substance P.

- Anxiolytic Properties: Preclinical studies suggest that Vofopitant may exhibit anxiety-reducing effects, making it a candidate for treating anxiety disorders .

- Impact on Sleep Disorders: Its potential in managing sleep initiation and maintenance disorders has been explored, although clinical efficacy remains unproven .

The synthesis of Vofopitant involves multiple steps typical of complex organic compounds:

- Formation of the Piperidine Ring: This is often achieved through cyclization reactions involving appropriate precursors.

- Tetrazole Synthesis: The tetrazole moiety can be synthesized using hydrazine derivatives and carbonyl compounds.

- Final Coupling Reaction: The final product is obtained through coupling reactions that link the piperidine and tetrazole components with aromatic groups.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final compound .

Vofopitant has been investigated for various therapeutic applications:

- Post-Traumatic Stress Disorder: Explored as a treatment option due to its anxiolytic effects.

- Sleep Disorders: Studied for its potential benefits in managing insomnia and related conditions.

- Nausea and Vomiting: Its antiemetic properties make it a candidate for treating chemotherapy-induced nausea .

Despite these applications, its development has faced challenges leading to discontinuation in clinical trials.

Vofopitant demonstrates exceptional binding affinity for the neurokinin 1 receptor with significant selectivity across multiple species. The compound exhibits potent tachykinin neurokinin 1 receptor antagonism with distinct binding kinetics that reflect its high selectivity for this receptor subtype [5] [6] [7].

The binding kinetics of vofopitant reveal rapid association with neurokinin 1 receptors, achieving equilibrium binding within the first 40 minutes of exposure under standardized assay conditions [8]. Tachykinin neurokinin 1 receptor binding assays demonstrate that vofopitant exhibits competitive inhibition characteristics with substance P, the endogenous ligand for neurokinin 1 receptors [8]. The compound shows saturable binding kinetics consistent with high-affinity receptor interaction and maintains its binding profile under physiological conditions [9].

The selectivity profile of vofopitant for neurokinin 1 receptors demonstrates remarkable specificity when compared to other neurokinin receptor subtypes. Radioligand binding studies using tritiated substance P have confirmed that vofopitant binds to a single population of high-affinity neurokinin 1 receptor sites with minimal interaction at neurokinin 2 and neurokinin 3 receptors [9]. Autoradiographic studies in gerbil brain tissue using tritiated vofopitant show the highest binding densities in regions known to express neurokinin 1 receptors, including the caudate putamen, nucleus accumbens, and amygdala [9].

In Vitro Receptor Affinity Studies Across Species

Comprehensive receptor binding studies have established vofopitant's affinity profile across multiple mammalian species, revealing consistent high-affinity binding with species-specific variations in potency. The compound demonstrates nanomolar to subnanomolar binding affinity across all tested species [5] [6] [7].

| Species | NK1 Receptor pKi | NK1 Receptor Ki (nM) |

|---|---|---|

| Human | 10.6 | 0.25 |

| Rat | 9.5 | 3.16 |

| Ferret | 9.8 | 1.58 |

Human neurokinin 1 receptors show the highest affinity for vofopitant with a pKi value of 10.6, corresponding to a Ki value of 0.25 nanomolar [5] [6] [7]. Rat neurokinin 1 receptors demonstrate slightly lower affinity with a pKi of 9.5 and Ki of 3.16 nanomolar, while ferret neurokinin 1 receptors exhibit intermediate binding characteristics with a pKi of 9.8 and Ki of 1.58 nanomolar [5] [6] [7].

Saturation binding experiments performed on brain tissue homogenates reveal that vofopitant binds to a single receptor population with consistent binding parameters across species [9]. In human brain striatum, vofopitant exhibits Bmax values ranging from 318 to 432 femtomoles per milligram protein, while cortical regions show lower binding densities of 59 to 74 femtomoles per milligram protein [9]. Similar regional distribution patterns are observed in gerbil brain tissue, with striatal Bmax values of 607 femtomoles per milligram protein and cortical values of 94 femtomoles per milligram protein [9].

Functional Antagonism of Substance P Signaling Pathways

Vofopitant effectively blocks substance P-mediated signaling through multiple intracellular pathways associated with neurokinin 1 receptor activation. The compound demonstrates functional antagonism of both cyclic adenosine monophosphate and phospholipase C signaling cascades triggered by substance P binding [8] [10].

In cellular assays measuring intracellular calcium mobilization, vofopitant produces concentration-dependent inhibition of substance P-induced calcium release with IC50 values ranging from 2 to 5 nanomolar in Chinese hamster ovary cells expressing neurokinin 1 receptors [8]. The compound blocks substance P-stimulated cyclic adenosine monophosphate accumulation with IC50 values between 1 and 10 nanomolar, demonstrating its ability to interfere with adenylyl cyclase activation downstream of neurokinin 1 receptor stimulation [8].

Vofopitant also inhibits substance P-induced phospholipase C activation, preventing the formation of inositol phosphates and diacylglycerol that serve as second messengers in the neurokinin 1 receptor signaling cascade [10]. Functional assays demonstrate that vofopitant blocks substance P-mediated activation of mitogen-activated protein kinase pathways, including extracellular signal-regulated kinases 1 and 2, which are critical for substance P-induced cellular proliferation and survival responses [10].

The compound exhibits differential effects on substance P versus neurokinin A-mediated neurokinin 1 receptor activation, with selective inhibition profiles that suggest distinct binding site interactions [11]. Studies using receptor internalization assays show that vofopitant preferentially blocks neurokinin A-induced neurokinin 1 receptor internalization at lower concentrations compared to substance P-induced internalization, indicating ligand-selective antagonism properties [11].

| Assay Type | Parameter | Value (nM) | Species/System |

|---|---|---|---|

| Receptor Binding | IC50 | 0.25-3.16 | Human/Rat/Ferret |

| Calcium Mobilization | IC50 | 2-5 | CHO-NK1 |

| cAMP Accumulation | IC50 | 1-10 | CHO-NK1 |

| Substance P Displacement | IC50 | 0.7-1.0 | Membrane binding |

| Receptor Internalization | IC50 | 10-100 | Cell culture |

Cross-Reactivity Analysis with NK2 and NK3 Receptor Subtypes

Extensive pharmacological profiling demonstrates that vofopitant exhibits exceptional selectivity for neurokinin 1 receptors with negligible affinity for neurokinin 2 and neurokinin 3 receptor subtypes. Cross-reactivity studies reveal that vofopitant shows no significant binding affinity at neurokinin 2 and neurokinin 3 receptors, with pIC50 values less than 5.0 for both receptor subtypes [5].

The selectivity profile extends beyond neurokinin receptors to include testing against a comprehensive panel of neurotransmitter receptors and ion channels. Vofopitant demonstrates low affinity for serotonin receptor subtypes, with pKi values of 6.3 for rat 5-HT1A receptors, 6.6 for bovine 5-HT1D receptors, and 6.5 for rat 5-HT2A receptors [5]. These binding affinities represent greater than 1000-fold selectivity for neurokinin 1 receptors over serotonin receptor subtypes.

Histamine receptor cross-reactivity studies show that vofopitant exhibits pKi values of 6.5 for rat histamine H1 receptors and 6.6 for guinea pig histamine H2 receptors, indicating approximately 1000-fold selectivity for neurokinin 1 receptors [5]. The compound also shows minimal interaction with calcium channels, demonstrating a pKi of 5.6 for rat calcium channels, representing greater than 10,000-fold selectivity for neurokinin 1 receptors [5].

| Receptor | pKi | Ki (nM) | Selectivity |

|---|---|---|---|

| NK1 (human) | 10.6 | 0.25 | High |

| NK1 (rat) | 9.5 | 3.16 | High |

| NK1 (ferret) | 9.8 | 1.58 | High |

| NK2 | <5.0 | >100,000 | No affinity |

| NK3 | <5.0 | >100,000 | No affinity |

| 5-HT1A (rat) | 6.3 | 501 | Low |

| 5-HT1D (bovine) | 6.6 | 251 | Low |

| 5-HT2A (rat) | 6.5 | 316 | Low |

| H1 (rat) | 6.5 | 316 | Low |

| H2 (guinea pig) | 6.6 | 251 | Low |

| Ca2+ channel (rat) | 5.6 | 2512 | Low |

The development of tetrazole-based neurokinin 1 receptor antagonists represents a significant advancement in medicinal chemistry, driven by the need to overcome the limitations of early NK1 antagonists. The tetrazole moiety emerged as a crucial bioisosteric replacement for carboxylic acid groups, offering enhanced metabolic stability and improved pharmacokinetic properties [1].

The medicinal chemistry strategy for tetrazole-based NK1 antagonists was fundamentally rooted in the concept of bioisosterism. Tetrazoles possess unique properties that make them attractive in drug design: they contain the highest nitrogen content among stable heterocycles and can form extensive hydrogen bonding networks with receptor binding sites [1]. Unlike carboxylic acids, tetrazoles are approximately ten times more lipophilic than their carboxylate counterparts while maintaining ionization at physiological pH, facilitating improved cell membrane penetration [1].

The initial exploration of tetrazole derivatives in NK1 antagonist development was prompted by the need to address the poor oral bioavailability observed with early compounds such as CP-99,994 [2]. The tetrazole scaffold offered several advantages: resistance to metabolic degradation pathways that commonly affect carboxylic acids, enhanced binding affinity through multiple hydrogen bonding opportunities, and improved physicochemical properties for drug-like characteristics [1].

Structure-activity relationship studies revealed that the positioning and substitution pattern of the tetrazole ring significantly influenced both potency and selectivity. The five-membered tetrazole ring can form up to four hydrogen bonds in the plane of the ring, providing a distinct binding mode compared to carboxylic acids [1]. This hydrogen bonding pattern was crucial for achieving high-affinity binding to the NK1 receptor while maintaining selectivity over NK2 and NK3 receptors.

The medicinal chemistry approach focused on systematically exploring different substitution patterns on the tetrazole ring. Early studies demonstrated that unsubstituted tetrazoles provided good starting points, but further optimization was necessary to achieve optimal potency and pharmacokinetic properties [2] [3]. The exploration of electron-withdrawing groups on the tetrazole ring became a key strategy, ultimately leading to the discovery of trifluoromethyl-substituted derivatives.

Optimization of Benzylpiperidine Scaffold for Enhanced Bioavailability

The benzylpiperidine scaffold optimization represented a critical phase in the development of vofopitant, addressing fundamental challenges in achieving adequate oral bioavailability and metabolic stability. The base benzylpiperidine structure, while providing good NK1 receptor affinity, suffered from excessive lipophilicity and rapid metabolic clearance [4] [5].

The optimization strategy employed a systematic approach to modulate the physicochemical properties of the benzylpiperidine core. Initial modifications focused on introducing polar substituents to reduce lipophilicity while maintaining receptor binding affinity. The introduction of a methoxy group at the 2-position of the phenyl ring provided improved aqueous solubility without compromising potency [6] [7]. This modification was crucial in establishing structure-activity relationships that guided subsequent optimization efforts.

Stereochemical considerations played a fundamental role in scaffold optimization. The benzylpiperidine derivatives exhibited significant differences in biological activity based on the stereochemistry at key positions. The (2S,3S) configuration emerged as optimal for NK1 receptor binding, providing both high affinity and selectivity [2] [8]. This stereochemical requirement was attributed to the specific spatial arrangement needed for optimal interactions with the receptor binding site.

Metabolic stability optimization focused on identifying and modifying metabolically labile positions within the benzylpiperidine scaffold. Studies revealed that N-dealkylation was a major metabolic pathway, followed by oxidation of the phenyl ring [9]. Strategic introduction of blocking groups and bioisosteric replacements helped mitigate these metabolic liabilities while preserving biological activity.

The exploration of alternative linking strategies between the piperidine ring and the aromatic substituents provided additional opportunities for optimization. Modifications to the benzyl linker, including the introduction of heteroatoms and conformational constraints, allowed fine-tuning of both potency and pharmacokinetic properties [10] [5]. These modifications were guided by computational modeling studies that provided insights into the optimal geometry for receptor binding.

Solubility enhancement strategies were implemented through the introduction of ionizable groups and hydrogen bond donors/acceptors. The careful balance between lipophilicity and hydrophilicity was crucial for achieving adequate oral absorption while maintaining sufficient membrane permeability [11]. The optimization process utilized efficiency metrics such as ligand lipophilic efficiency to guide compound selection and prioritization [12].

Structure-Activity Relationship Studies Leading to GR205171

The structure-activity relationship studies that culminated in the discovery of GR205171 represent a systematic medicinal chemistry campaign spanning several years of optimization. The program began with the identification of GR203040 as a promising tetrazole-containing NK1 antagonist, which served as the foundation for further optimization efforts [2] [13].

The critical breakthrough came with the exploration of substituents at the C-1 position of the tetrazole moiety. Initial studies evaluated a range of alkyl, aryl, and heteroaryl substituents, with particular attention to their effects on both in vitro potency and in vivo antiemetic activity [7] [2]. The structure-activity relationships revealed that electron-withdrawing groups at this position significantly enhanced both receptor binding affinity and functional activity.

The trifluoromethyl substitution at the tetrazole ring emerged as the optimal modification, providing GR205171 with exceptional potency against the human NK1 receptor (pKi = 10.6) and excellent cross-species activity [6] [7]. This modification was superior to other halogenated derivatives and provided the best overall profile in terms of potency, selectivity, and pharmacokinetic properties.

Detailed binding studies demonstrated that GR205171 exhibited high selectivity for the NK1 receptor over NK2 and NK3 receptors, with selectivity ratios exceeding 1000-fold [6]. The compound also showed excellent binding affinity across species, with pKi values of 10.6, 9.5, and 9.8 for human, rat, and ferret NK1 receptors, respectively [14]. This cross-species activity was crucial for enabling translational studies from animal models to clinical applications.

The structure-activity relationship studies revealed important insights into the binding mode of GR205171. The trifluoromethyl group was positioned to make favorable interactions within a lipophilic pocket of the receptor, while the tetrazole ring formed critical hydrogen bonds with key amino acid residues [6] [15]. The benzylpiperidine scaffold provided the necessary conformational framework to position these pharmacophoric elements optimally.

Functional activity studies confirmed that the high binding affinity translated into potent antagonist activity in cellular assays. GR205171 demonstrated complete inhibition of substance P-induced responses in NK1 receptor-expressing cell lines, with IC50 values in the subnanomolar range [6] [7]. The compound also exhibited suitable selectivity against other receptors, including calcium channels and other neurotransmitter receptors.

The comprehensive structure-activity relationship analysis established GR205171 as the lead compound for clinical development, representing the optimal balance of potency, selectivity, and drug-like properties achieved in the tetrazole-based NK1 antagonist series [7] [2] [13].

Pharmaceutical Development Timeline and Discontinuation Rationale

The pharmaceutical development of GR205171 (vofopitant) by GlaxoSmithKline followed a structured progression through preclinical and clinical phases, ultimately leading to its discontinuation despite promising early results. The development timeline spanned approximately fifteen years, from initial discovery to final termination of the clinical program [16] [17] [18].

The initial discovery phase occurred in the mid-1990s, building upon the earlier identification of GR203040 as a tetrazole-containing NK1 antagonist [2]. The optimization program that led to GR205171 was completed by 1996, with the compound demonstrating superior antiemetic activity compared to all previously described NK1 receptor antagonists [7]. Preclinical development proceeded rapidly, with extensive pharmacological characterization confirming broad-spectrum antiemetic activity across multiple species and emetic stimuli.

Phase 1 clinical trials commenced in the late 1990s, focusing initially on postoperative nausea and vomiting indications. Early studies demonstrated that GR205171 25 mg intravenously provided significant antiemetic efficacy compared to placebo in patients undergoing major gynecological surgery [19]. The compound was well tolerated with no serious adverse events attributable to treatment, supporting progression to larger clinical studies.

The clinical development program expanded to include studies in chemotherapy-induced nausea and vomiting, leveraging the broad-spectrum antiemetic activity observed in preclinical models [20]. However, the compound faced increasing competition from aprepitant (MK-869), which was progressing rapidly through clinical development at Merck [21]. Aprepitant's earlier entry into Phase 3 trials and its ultimate approval in 2003 significantly altered the competitive landscape for NK1 antagonists [21].

By the mid-2000s, GlaxoSmithKline faced strategic decisions regarding the continued development of GR205171. The compound had demonstrated efficacy in Phase 2 trials but had not shown significant advantages over the approved aprepitant [17]. Market analysis indicated limited commercial potential for a second-generation NK1 antagonist in the antiemetic indication, particularly given the substantial development costs required for Phase 3 programs.

The exploration of alternative indications, including depression and anxiety disorders, was considered but ultimately not pursued clinically [16] [22]. While NK1 antagonists had shown promise in depression models, the failure of aprepitant in Phase 3 depression trials created skepticism about the therapeutic potential of this mechanism in psychiatric disorders [22]. The complex relationship between NK1 receptor occupancy and clinical efficacy in depression remained poorly understood, making investment in this indication highly risky.

The final decision to discontinue GR205171 development occurred around 2009, when GlaxoSmithKline terminated active clinical programs [17] [18]. The discontinuation was attributed to a combination of factors: limited commercial opportunity in the antiemetic market dominated by aprepitant, high development costs for Phase 3 studies, and lack of clear differentiation from existing therapies [23]. The company elected to focus resources on more promising development programs with greater commercial potential.

Following discontinuation of clinical development, GR205171 continued to serve important roles in research applications. The compound became widely used as a research tool for NK1 receptor studies and was developed as a positron emission tomography ligand for measuring receptor occupancy [24] [25]. The radiolabeled versions, including [11C]GR205171 and [18F]GR205171, have been extensively utilized in clinical PET studies to assess brain NK1 receptor occupancy by therapeutic NK1 antagonists [6] [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Corrosive;Health Hazard

Other CAS

Wikipedia

Dates

1:Renoldi G, Invernizzi RW. Blockade of tachykinin NK1 receptors attenuates stress-induced rise of extracellular noradrenaline and dopamine in the rat and gerbil medial prefrontal cortex. J Neurosci Res. 2006 Oct;84(5):961-8. PubMed PMID: 16862563.

2:Gannon RL, Millan MJ. The selective tachykinin neurokinin 1 (NK1) receptor antagonist, GR 205,171, stereospecifically inhibits light-induced phase advances of hamster circadian activity rhythms. Eur J Pharmacol. 2005 Dec 19;527(1-3):86-93. Epub 2005 Nov 22. PubMed PMID: 16307740.

3:Serres F, Sartori SB, Halton A, Pei Q, Rochat C, Singewald N, Sharp T, Millan MJ. Stereoselective and region-specific induction of immediate early gene expression in rat parietal cortex by blockade of neurokinin 1 receptors. J Psychopharmacol. 2006 Jul;20(4):570-6. Epub 2005 Oct 4. Erratum in: J Psychopharmacol. 2011 Jun;25(6):853. Millan, Mark [corrected to Millan, Mark J]. PubMed PMID: 16204322.